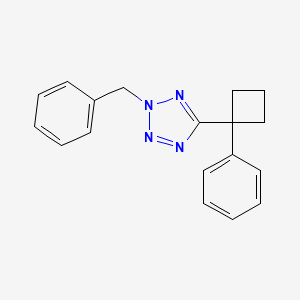
2-benzyl-5-(1-phenylcyclobutyl)-2H-tetrazole
Vue d'ensemble
Description
2-benzyl-5-(1-phenylcyclobutyl)-2H-tetrazole is a tetrazole-based compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Applications De Recherche Scientifique
Polymer and Material Chemistry
2-Benzyl-5-(1-phenylcyclobutyl)-2H-tetrazole, a derivative of tetrazole, has applications in polymer and material chemistry. For example, 5-styryltetrazoles, related to the tetrazole family, are used as monomers in the preparation of tetrazole-containing polymers. These polymers exhibit unique properties like antimicrobial and antidiabetic activities. The chemical structure of tetrazoles, including this compound, allows for diverse chemical transformations under specific conditions, such as in Brønsted or Lewis acids, leading to various functional derivatives beneficial in material sciences (Lisakova et al., 2015).
Medicinal Chemistry
Tetrazoles, including derivatives like this compound, are significant in medicinal chemistry due to their resemblance to carboxylic acids. They are incorporated into various clinical drugs, such as losartan and cefazolin. Their unique structure and high nitrogen content make them suitable for developing efficient and eco-friendly methods for synthesizing diverse medicinal compounds (Mittal & Awasthi, 2019).
Synthesis of Complex Molecules
The unique reactivity of heterobicyclic tetrazoles, such as this compound, is harnessed in synthesizing functionally diverse and versatile heterocyclic scaffolds. These compounds play a critical role in creating chiral, non-racemic molecules, offering new avenues for developing complex molecular structures in synthetic chemistry (Hanessian et al., 2009).
Crystallography and Material Analysis
In crystallography, the study of tetrazole derivatives, including this compound, is crucial for understanding molecular interactions and geometries. The crystal structure analysis of such compounds provides insights into the intermolecular interactions and packing patterns, which are essential for material science and engineering applications (Spencer et al., 2012).
Biochemistry and Drug Design
In biochemistry and drug design, tetrazoles including this compound, serve as vital scaffolds. Their metabolic stability and physicochemical properties make them suitable for drug design, often replacing carboxylic acid or amide groups in molecular structures. This application is critical in developing new pharmaceuticals with improved efficacy and stability (Neochoritis et al., 2019).
Propriétés
IUPAC Name |
2-benzyl-5-(1-phenylcyclobutyl)tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4/c1-3-8-15(9-4-1)14-22-20-17(19-21-22)18(12-7-13-18)16-10-5-2-6-11-16/h1-6,8-11H,7,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJLURMAWGPRHTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=CC=C2)C3=NN(N=N3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B5596854.png)
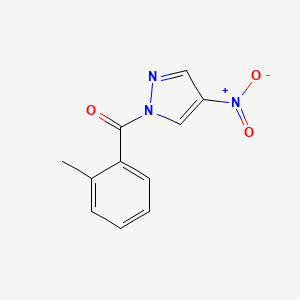
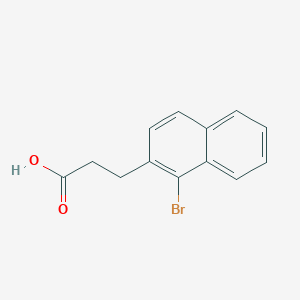


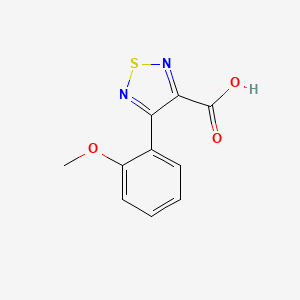
![2-(trans-4-hydroxycyclohexyl)-9-[(2E)-3-phenylprop-2-en-1-yl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5596915.png)
![6-chloro-3H-dibenzo[de,h]cinnoline-3,7(2H)-dione](/img/structure/B5596916.png)
![(4aR*,7aS*)-N,N-dimethyl-4-[3-(2-pyridinyl)propanoyl]hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5596922.png)
![2,4,8,9-tetramethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5596938.png)
![1-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-3-[(3-methylphenoxy)methyl]piperidine](/img/structure/B5596946.png)
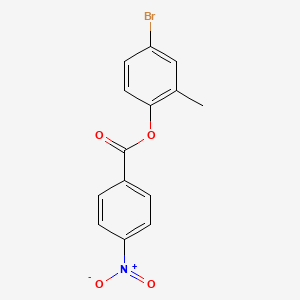
![7-{4-[(3-chlorobenzyl)oxy]-3-ethoxybenzylidene}-3-(difluoromethyl)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5596960.png)
